molecular formula C11H13N3O B13581910 2-(1H-Indazol-7-yl)morpholine

2-(1H-Indazol-7-yl)morpholine

Cat. No.: B13581910
M. Wt: 203.24 g/mol
InChI Key: NVDPFAVVADZRJD-UHFFFAOYSA-N
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Description

2-(1H-Indazol-7-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, combining two privileged pharmacophores. The indazole scaffold is a nitrogen-containing heterocycle frequently employed in the design of kinase inhibitors and anticancer agents . Concurrently, the morpholine ring is widely utilized to fine-tune the physicochemical properties of drug candidates, notably enhancing solubility and improving permeability through physiological barriers like the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeted research . This molecular hybrid is particularly valuable for investigating novel therapeutics for oncology and neurological disorders. Researchers utilize this compound as a core building block in the synthesis of more complex molecules or as a starting point for developing potent and selective enzyme inhibitors. The indazole moiety can act as a hinge binder, mimicking adenosine and facilitating interaction with the ATP-binding site of various kinase targets, such as PLK4 and TRK family kinases . The integration of the morpholine group can contribute to favorable pharmacokinetic and pharmacodynamic (PK/PD) profiles in research compounds, potentially enhancing brain exposure in preclinical models . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1H-indazol-7-yl)morpholine

InChI

InChI=1S/C11H13N3O/c1-2-8-6-13-14-11(8)9(3-1)10-7-12-4-5-15-10/h1-3,6,10,12H,4-5,7H2,(H,13,14)

InChI Key

NVDPFAVVADZRJD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=CC3=C2NN=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 2 1h Indazol 7 Yl Morpholine and Its Analogs

Retrosynthetic Analysis of the 2-(1H-Indazol-7-yl)morpholine Scaffold

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, the primary disconnections involve breaking the molecule at the key linkages between the heterocyclic rings and within the rings themselves.

Two logical points for disconnection are on either side of the amine and at the ether linkages. amazonaws.com A primary disconnection can be made at the C-N bond connecting the indazole and morpholine (B109124) rings. This suggests a synthetic route where a pre-functionalized indazole core is coupled with a morpholine or a morpholine equivalent. Another key disconnection is at the C-O-C ether linkage if the morpholine is attached via an oxygen atom, as seen in analogs like (2S)-2-(1H-indazol-7-yloxymethyl)morpholine. nih.gov

Further retrosynthetic analysis focuses on the formation of the individual heterocyclic rings. The indazole ring can be disconnected through various strategies that correspond to known cyclization reactions, such as breaking the N-N bond and a C-N bond of the pyrazole (B372694) ring fused to the benzene (B151609) ring. organic-chemistry.orgacs.org This leads back to substituted aniline (B41778) or benzonitrile (B105546) derivatives. Similarly, the morpholine ring can be retrosynthetically disconnected to reveal precursor molecules like 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org This analysis provides a roadmap for planning a viable synthesis, starting from simple precursors and building complexity step-by-step.

Approaches for the Construction of the Indazole Moiety

The indazole core is a prevalent motif in many biologically active compounds, and numerous methods for its construction have been reported. benthamdirect.comscilit.com

Cyclization and annulation reactions are fundamental to constructing the bicyclic indazole system. researchgate.net These methods typically involve the formation of the crucial N-N bond and subsequent ring closure onto an aromatic ring.

Cadogan Reductive Cyclization : This method involves the reductive cyclization of ortho-imino-nitrobenzenes, often mediated by phosphites or phosphines, to selectively generate 2H-indazoles under mild conditions. acs.org

Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazole derivatives. organic-chemistry.org

[3+2] Annulation : The reaction of arynes with various dipole precursors, such as hydrazones or in situ generated diazo compounds, provides a direct route to the 1H-indazole skeleton. organic-chemistry.org This approach is versatile and allows for the synthesis of a wide range of substituted indazoles.

From 2-Aminobenzonitriles : A two-step synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles. This involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org A related approach involves the reaction of 2,6-difluorobenzonitrile (B137791) with morpholine, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield 4-morpholino-1H-indazol-3-amine. researchgate.net

Electrochemical Cyclization : An electrochemical approach has been developed for the synthesis of 1H-indazoles from arylhydrazones via a radical Csp²–H/N–H cyclization. rsc.org

Cyclization/Annulation Strategy Precursors Key Reagents/Conditions Product Type
Cadogan Reductive Cyclization acs.orgortho-Imino-nitrobenzenesTri-n-butylphosphine2H-Indazoles
Intramolecular Amination organic-chemistry.org1-Aryl-2-(2-nitrobenzylidene)hydrazinesPotassium tert-butoxide1-Aryl-1H-indazoles
[3+2] Annulation organic-chemistry.orgArynes, Hydrazones/Diazo compoundsCsF or TBAF1H-Indazoles
From 2-Bromobenzonitriles organic-chemistry.org2-Bromobenzonitriles, Benzophenone hydrazonePalladium catalyst, Acid3-Aminoindazoles
Electrochemical Cyclization rsc.orgArylhydrazonesElectrochemical anodic oxidation1H-Indazoles

The functionalization of the indazole ring at specific positions is crucial for tuning the properties of the final molecule. scilit.comchim.it Direct alkylation or arylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regioselective methods highly valuable. acs.orgnih.gov

C3-Functionalization : The C3 position of the indazole ring is often a target for functionalization. mdpi.com Halogenation, particularly bromination using N-bromosuccinimide (NBS), provides a handle for further transformations like metal-catalyzed cross-coupling reactions. chim.it For instance, 6-bromo-1H-indazole can be iodinated at the C3 position using iodine and potassium hydroxide. nih.gov

N-Alkylation : Achieving regioselectivity in the N-alkylation of indazoles is a significant challenge. nih.gov The outcome of the reaction (N1 vs. N2 substitution) can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the indazole core. researchgate.net For example, high N1-selectivity has been observed using sodium hydride (NaH) in THF with electron-deficient indazoles. nih.gov Conversely, Ga/Al-mediated direct alkylation reactions have been developed for the regioselective synthesis of 2H-indazoles. researchgate.net

Transition metal catalysis has revolutionized the synthesis of indazoles, offering efficient and highly selective routes. benthamdirect.commdpi.com

Rhodium(III)-Catalyzed Synthesis : Rhodium(III) catalysts can mediate the C–H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles in a single step. nih.gov Rhodium catalysts, often in conjunction with copper salts, are also used for sequential C-H activation and intramolecular annulation to form 1H-indazoles. mdpi.com

Palladium-Catalyzed Reactions : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, allowing for the synthesis of various indazole derivatives by reacting a halogenated indazole with an organoboronic acid in the presence of a palladium catalyst. nih.govrsc.org

Copper-Catalyzed Reactions : Copper catalysts are employed in coupling reactions of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles. organic-chemistry.org

Cobalt(III)-Catalyzed Synthesis : Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes followed by in situ cyclization. nih.gov

Catalyst Reaction Type Starting Materials Product
Rhodium(III) nih.govC-H Functionalization/Cyclative CaptureAzobenzenes, AldehydesN-Aryl-2H-indazoles
Palladium(0)/Pd(II) rsc.orgSuzuki-Miyaura Cross-CouplingHalogenated indazoles, Organoboronic acidsC-arylated indazoles
Copper(I) organic-chemistry.orgCoupling/Condensation2-Halobenzonitriles, Hydrazine derivatives3-Aminoindazoles
Cobalt(III) nih.govC-H Functionalization/CyclizationAzobenzenes, AldehydesN-Aryl-2H-indazoles

Strategies for the Incorporation and Derivatization of the Morpholine Ring

The morpholine moiety is a common feature in many pharmaceuticals due to its favorable physicochemical properties. researchgate.net Its incorporation into a target molecule can be achieved through various synthetic routes.

Morpholine is a readily available and inexpensive secondary amine that can be directly used as a nucleophilic building block in organic synthesis. wikipedia.orgatamankimya.com

Nucleophilic Substitution : Morpholine can act as a nucleophile to displace leaving groups on an aromatic or heterocyclic ring. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involves the amination of 2,6-difluorobenzonitrile with morpholine as a key step. researchgate.net

Derivatization Reactions : The N-H bond of the morpholine ring allows for further derivatization. chemrxiv.org For example, morpholine can react with sodium nitrite (B80452) under acidic conditions to form the N-nitrosomorpholine derivative, a reaction used for analytical purposes. nih.govresearchgate.net In synthetic applications, the secondary amine can participate in reactions like Mannich-type condensations or couplings to link it to other molecular fragments.

Cyclization Methods for Morpholine Ring Formation

The construction of the morpholine ring is a critical step in the synthesis of indazolyl-morpholine compounds. A key strategy involves an intramolecular oxa-Michael addition. This approach is particularly effective for the late-stage formation of the heterocyclic ring on a pre-existing indazole-containing substrate.

In a reported synthesis of indazolo-morpholines, the process begins with a suitable precursor, such as an N-protected amino alcohol. nih.gov A pivotal transformation involves a Smiles rearrangement to generate the indazole core, followed by manipulations to set up the oxa-Michael addition. nih.gov For the formation of the morpholine ring, a silyl-protected alcohol precursor is subjected to deprotection. The subsequent intramolecular cyclization of the resulting alcohol onto an activated alkene (Michael acceptor) is attempted. nih.gov While initial attempts to achieve a one-pot deprotection and cyclization using TBAF were unsuccessful, yielding only the free alcohol, further investigation into the cyclization of the isolated alcohol was pursued. nih.gov The key oxa-Michael addition step was explored under various conditions, examining different bases (such as NaH, KOtBu, DBU), acids, and Lewis acids to facilitate the ring closure. nih.gov

This methodology allows for the fusion of the morpholine ring to the indazole nucleus, creating novel indazolo-morpholine scaffolds. nih.gov

Stereoselective Synthesis of Chiral Morpholine Derivatives

The development of asymmetric methods to produce chiral morpholines is crucial, as stereochemistry often plays a defining role in the biological activity of molecules. Several strategies have been established to control the stereochemistry of the morpholine ring, which can be broadly categorized based on when the stereocenter is introduced: before, during, or after the cyclization of the morpholine ring. nih.govsemanticscholar.org

A highly effective method for generating 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org This "after cyclization" approach utilizes a chiral catalyst to stereoselectively reduce the double bond of a pre-formed unsaturated morpholine ring. semanticscholar.org Specifically, a bisphosphine-rhodium complex, particularly one with a large bite angle like the SKP-Rh complex, has proven highly efficient. nih.govresearchgate.net This catalytic system affords a variety of 2-substituted chiral morpholines in excellent yields and with high enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org The reaction is robust and can be performed on a gram scale. nih.gov

Substrate TypeCatalyst SystemYieldEnantiomeric Excess (ee)Reference
2-Substituted DehydromorpholinesSKP-Rh complexQuantitativeUp to 99% nih.gov
Aryl-substituted DehydromorpholinesBisphosphine-RhodiumHighUp to 94% researchgate.net
Alkenol SubstratesCinchona Alkaloid-derived PhthalazineExcellentExcellent rsc.org

Another powerful strategy involves organocatalytic enantioselective halocyclization. rsc.org For instance, an asymmetric chlorocycloetherification of specific alkenol substrates can furnish chiral morpholines that contain a quaternary stereocenter at the 2-position. rsc.org This reaction is catalyzed by cinchona alkaloid-derived catalysts and proceeds under mild conditions to give excellent yields and enantioselectivities. rsc.org

Other methods reported for constructing stereocenters in morpholine rings include organocatalyzed intramolecular aza-Michael additions to form chiral 3-acylmethyl morpholines and metal-catalyzed allylic substitutions for chiral 2-vinyl morpholines. nih.govsemanticscholar.org These methods typically form the stereocenter during the cyclization step. nih.govsemanticscholar.org

Coupling Reactions for the Linkage of Indazole and Morpholine

Connecting the indazole and morpholine heterocycles is a pivotal step in assembling the final hybrid scaffold. This can be achieved through direct bond formation or via a linking moiety.

Direct linkage between the indazole nitrogen and a carbon atom of the morpholine ring, or vice versa, is commonly achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed C-N cross-coupling reactions are particularly effective for the N-arylation of indazoles. rsc.org These methods allow for the regioselective formation of a bond between the N2 position of the indazole ring and an aryl group, affording 2-substituted-2H-indazoles in good yields. rsc.org Such protocols can be adapted to couple indazole with a suitable morpholine-containing partner. The use of diaryliodonium salts as coupling partners with commercially available 1H-indazoles in the presence of a CuCl catalyst demonstrates high efficiency and complete N2-regiocontrol. rsc.org

Reaction TypeCatalyst/ReagentsKey FeaturesReference
N-Arylation of IndazoleCuCl / Diaryliodonium SaltsGood yields, complete N2-regioselectivity rsc.org
Suzuki-Miyaura CouplingPd(PPh3)4 / Cs2CO3Microwave-assisted, couples 3-bromoindazoles with boronic acids researchgate.net
N-Arylation of N-HeterocyclesMnF2 / CuI / trans-1,2-diaminocyclohexaneMild conditions, performed in water researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also been employed to functionalize indazoles, for instance, by coupling 3-bromoindazoles with various boronic acids under microwave irradiation. researchgate.net While this is a C-C bond-forming reaction, similar palladium-catalyzed systems (e.g., Buchwald-Hartwig amination) are standard for C-N bond formation and are applicable to this synthetic challenge.

In many analogs, the indazole and morpholine rings are connected by a spacer or linker, most commonly an amide bond. This approach involves the coupling of an indazole carboxylic acid with an amine, such as morpholine itself or a substituted morpholine derivative. nih.gov

The synthesis of these amide-linked hybrids is typically achieved using standard peptide coupling reagents. nih.govacs.org An indazole-3-carboxylic acid can be activated and reacted with an amine in the presence of coupling agents like N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenztriazole hydrate (HOBT), with a base such as N-methylmorpholine. acs.org This robust reaction produces a diverse range of 3-carboxamide indazole derivatives. nih.gov If the amine partner contains other sensitive functional groups, such as an additional amino group, it may require protection (e.g., with a Boc group) prior to the coupling reaction, followed by a deprotection step using reagents like trifluoroacetic acid (TFA) or HCl in dioxane. acs.org

Post-Synthetic Modifications and Functional Group Interconversions on the Hybrid Scaffold

Once the core indazolyl-morpholine scaffold is assembled, its chemical diversity can be expanded through post-synthetic modifications and functional group interconversions (FGIs). These transformations allow for the fine-tuning of the molecule's properties by altering peripheral functional groups on either the indazole or morpholine rings. nih.gov

Common FGIs include the conversion of alcohols, halides, esters, and other functional groups into different moieties. vanderbilt.eduimperial.ac.uk For example, an alcohol on the scaffold can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.eduub.edu These sulfonates can then be displaced by a variety of nucleophiles. Alternatively, alcohols can be directly converted into alkyl halides using reagents like thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. vanderbilt.eduub.edu

Reductions and oxidations are also key FGIs. An ester group on the scaffold could be reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4). imperial.ac.uk Conversely, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and conditions used. imperial.ac.uk These transformations provide access to a wide array of derivatives from a common intermediate.

Initial Functional GroupTarget Functional GroupReagents/ConditionsReference
Alcohol (R-OH)Alkyl Chloride (R-Cl)SOCl2 or Ph3P/CCl4 vanderbilt.eduub.edu
Alcohol (R-OH)Alkyl Bromide (R-Br)PBr3 or Ph3P/CBr4 vanderbilt.edu
Sulfonate Ester (R-OTs)Alkyl Halide (R-X)NaX in acetone (B3395972) (Finkelstein Reaction) vanderbilt.edu
Ester (R-COOR')Primary Alcohol (R-CH2OH)LiAlH4 or DIBAL-H imperial.ac.uk
Aldehyde (R-CHO)Primary Alcohol (R-CH2OH)NaBH4 acs.org
Amide (R-CONH2)Nitrile (R-CN)POCl3, pyridine vanderbilt.edu
Azide (R-N3)Amine (R-NH2)H2, Pd/C or LiAlH4 vanderbilt.edu

Structure Activity Relationship Sar and Structure Target Interaction Studies of 2 1h Indazol 7 Yl Morpholine Derivatives

Impact of Indazole Ring Substitutions on Biological Activity and Selectivity

Modifications to the indazole ring system, both on the pyrazole (B372694) and benzene (B151609) portions, have profound effects on the biological activity and selectivity of these derivatives.

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to two distinct regioisomers. The position of this substitution is critical, as it alters the shape, electronic distribution, and hydrogen-bonding capacity of the molecule, often resulting in different biological activities. beilstein-journals.org Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N1 and N2 products, presenting a synthetic challenge. nih.govresearchgate.net

Research has shown that the regioselectivity of N-alkylation can be controlled by the existing substituents on the indazole ring. nih.govbeilstein-journals.org Steric and electronic factors play a key role in directing the incoming group to either the N1 or N2 position. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), indazoles with certain C3 substituents (e.g., carboxymethyl, tert-butyl) showed greater than 99% selectivity for the N1 position. nih.govbeilstein-journals.org Conversely, indazoles bearing strong electron-withdrawing groups, such as nitro (NO2) or methoxycarbonyl (CO2Me) at the C7 position, conferred excellent selectivity for the N2 position (≥96%). nih.govbeilstein-journals.orggrafiati.com This ability to selectively synthesize either the N1 or N2 isomer is vital for developing drugs with specific target interactions, as seen in FDA-approved drugs like Pazopanib, which is an N2-substituted indazole. beilstein-journals.org

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity

Indazole Substituent Position Substituent Group Predominant Regioisomer Reference
C3 -COMe, -C(CH₃)₃ N1 (>99%) nih.govbeilstein-journals.org

Substituents on the benzene portion of the indazole ring (positions C4, C5, C6, and C7) and at the C3 position are pivotal for modulating potency and selectivity. The electronic nature and size of these groups can influence how the molecule fits into a target's binding pocket and can introduce new points of interaction. nih.govbeilstein-journals.org

For example, the introduction of a nitro group at the C7 position (7-nitroindazole) has been linked to the inhibition of nitric oxide synthase (nNOS). austinpublishinggroup.com Similarly, a methoxy (B1213986) group at C7 has also been shown to be active in nNOS enzymatic assays. austinpublishinggroup.com In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), various substitutions on the indazole ring led to compounds with inhibitory activities in the micromolar range and high ligand efficiencies. nih.gov Studies on related heterocyclic systems like 7-azaindole (B17877) have shown that positions C3 and C5 are often key sites for substitution to enhance anticancer activity. nih.gov The specific placement and nature of these substituents are critical for fine-tuning the interaction with the target protein and achieving the desired biological effect.

Table 2: Impact of Aromatic Ring Substitutions on Biological Activity

Position Substituent Target/Activity Noted Reference
C7 -NO₂ Nitric Oxide Synthase (nNOS) inhibition austinpublishinggroup.com
C7 -OCH₃ Nitric Oxide Synthase (nNOS) inhibition austinpublishinggroup.com
C3 Carbohydrazide IDO1 enzyme inhibition nih.gov

Influence of Morpholine (B109124) Ring Configuration and Substitutions on Pharmacological Profiles

The morpholine moiety is not merely a passive solubilizing group; its three-dimensional structure and potential for substitution are key determinants of the pharmacological profile.

The attachment of the morpholine ring to the indazole core at the C2 position creates a chiral center. The specific stereochemistry (R or S configuration) at this center can be critical for ligand-target recognition. Biological systems are inherently chiral, and thus different enantiomers of a drug can exhibit vastly different potencies, selectivities, and metabolic fates. nih.govrsc.org

Recognizing this, significant effort has been dedicated to developing methods for the asymmetric synthesis of 2-substituted chiral morpholines. Asymmetric hydrogenation using rhodium catalysts with specific chiral phosphine (B1218219) ligands (such as SKP) has proven highly effective. nih.govrsc.org These methods allow for the synthesis of 2-substituted morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The ability to produce enantiomerically pure compounds is essential for SAR studies, as it allows for the unambiguous assignment of biological activity to a single, well-defined stereoisomer, preventing misinterpretation of data that could arise from testing a racemic mixture. The principle that ligand chirality is essential for catalytic effectiveness and enantioselectivity is a fundamental concept in asymmetric synthesis. nih.gov

Beyond its inherent chirality, the morpholine ring itself can be substituted at its carbon atoms to further optimize biological activity. These substitutions can provide additional interaction points with the target protein or fine-tune the compound's physicochemical properties. e3s-conferences.orgjchemrev.com

For instance, studies on mTOR inhibitors have shown that alkyl substitutions at the C3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org In a different context, computational models suggested that the C6 position of a related thiomorpholine (B91149) ring was exposed to the solvent, indicating that this position could be modified to alter physical characteristics with minimal loss of enzyme inhibitory activity. jchemrev.com While direct SAR data on substituted 2-(1H-indazol-7-yl)morpholine is specific to each biological target, the principle holds that the morpholine ring is not inert. Its carbons offer positions for chemical modification to refine potency, selectivity, and pharmacokinetic properties.

Table 3: Examples of Morpholine Ring Substitutions and Their Effects

Position of Substitution Substituent Type Reported Effect Reference
C3 Alkyl group Increased anticancer activity (mTOR inhibitors) e3s-conferences.org

Structure-Based Design Principles Guided by Established SAR

The design of novel this compound derivatives has been heavily influenced by established structure-activity relationships, primarily in the context of inhibiting protein kinases, such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). A cornerstone in understanding the SAR of this scaffold is the development of compounds like GDC-0941, a potent and selective inhibitor of class I PI3 kinases, which features a 2-(1H-indazol-4-yl)morpholine core. researchgate.net While the linkage in GDC-0941 is at the 4-position of the indazole, the design principles are largely translatable to the 7-yl isomers.

A critical interaction for kinase inhibition by indazole-based compounds is the formation of a hydrogen bond between the N1-H of the indazole ring and the hinge region of the kinase domain. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket. The morpholine moiety often occupies a region of the active site that can be modified to improve potency and selectivity. For instance, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. e3s-conferences.org

Structure-based design efforts have focused on several key areas:

Substitution on the Indazole Ring: Modifications on the benzene portion of the indazole ring can be used to explore additional binding pockets and enhance selectivity. For example, the introduction of small alkyl or halogen groups can modulate the electronic properties and steric interactions of the molecule, leading to improved activity.

Morpholine Ring Modifications: While the morpholine ring itself is often crucial for activity, substitutions on the morpholine can fine-tune the compound's properties. However, extensive modifications to the morpholine ring are often detrimental to activity, suggesting its role as an optimal hinge-binding fragment in many cases.

Linker and Peripheral Moieties: In many potent inhibitors, the this compound core is attached to other cyclic or acyclic moieties. The nature and length of this linker, as well as the functionality of the peripheral group, are critical for achieving high potency and selectivity. These groups often extend into solvent-exposed regions or other sub-pockets of the kinase active site.

The development of dual PI3K/mTOR inhibitors has also provided valuable insights. The structural similarities between the catalytic sites of PI3K and mTOR allow for the design of single molecules that can inhibit both enzymes. nih.gov In this context, the 2-(1H-indazol-yl)morpholine scaffold serves as an excellent starting point for optimization, with modifications aimed at simultaneously satisfying the binding requirements of both kinases.

Comparative SAR Analysis with Related Heterocyclic Analogs

The privileged nature of the indazole ring in kinase inhibition is further highlighted when its SAR is compared with that of related heterocyclic analogs, such as pyrazoles, indoles, and quinazolines.

Comparison with Pyrazole Analogs:

Pyrazoles are another class of five-membered heterocyclic compounds that are frequently used in the design of kinase inhibitors. Like indazoles, they can act as hinge-binders. However, the fused benzene ring in the indazole scaffold provides a larger surface area for van der Waals interactions and allows for more extensive substitution patterns, often leading to higher potency. The SAR of pyrazoline derivatives has been extensively studied, revealing the importance of specific substitution patterns for tyrosine kinase inhibition. mdpi.com

FeatureThis compoundPyrazolyl-morpholine Analogs
Hinge Binding Strong, via N1-H of indazolePossible, but may be weaker
Scaffold Rigidity High, due to fused ring systemLower, more conformational flexibility
Substitution Multiple positions on benzene ringFewer positions for substitution
Potency Often highVariable, dependent on substitution

Comparison with Indole Analogs:

Indoles are also bicyclic heterocycles that are structurally similar to indazoles. While both can form hydrogen bonds with the kinase hinge, the position of the heteroatoms influences the geometry of this interaction. The SAR of indole-based inhibitors often differs significantly from that of their indazole counterparts, with different substitution patterns being optimal for activity.

Comparison with Quinazoline (B50416) Analogs:

Quinazoline-based kinase inhibitors are well-established, with several approved drugs. nih.gov Similar to indazole derivatives, they often feature a morpholine moiety. The quinazoline core acts as a scaffold, and substitutions at various positions are critical for activity. A comparative analysis suggests that while both scaffolds are highly effective, the specific interactions with the kinase active site and the resulting selectivity profiles can differ substantially. mdpi.com

HeterocycleKey SAR Features for Kinase Inhibition
Indazole N1-H for hinge binding; extensive substitution on the benzene ring for potency and selectivity.
Pyrazole Can act as a hinge binder; often requires specific substituents to achieve high potency.
Indole N-H for hinge binding; substitution pattern is critical and often differs from indazoles.
Quinazoline Often substituted at the 4-position with anilines; morpholine at other positions enhances potency.

Mechanistic Investigations and Molecular Target Profiling of 2 1h Indazol 7 Yl Morpholine in Preclinical Research Models

Identification and Validation of Primary Molecular Targets and Pathways

There is no available data from preclinical research models to identify or validate the primary molecular targets and pathways for 2-(1H-Indazol-7-yl)morpholine.

No studies detailing the kinase inhibition spectrum of this compound against the specified kinases (PI3K, LRRK2, PLK4, Pim Kinases, ULK1, mTOR, TAK1, EGFR, PDK1, USP7, VEGFR) are present in the reviewed literature. While derivatives show activity against some of these targets nih.govnih.govnih.govnih.govnih.govekb.egnih.govnih.gov, this data cannot be attributed to the parent compound.

There is no information available regarding the binding and modulation effects of this compound on CCR4, cannabinoid receptors, or TAAR1.

No research has been published on the interaction of this compound with DNA Gyrase B or the AcrAB-TolC efflux pump. nih.govnih.govresearchgate.netmdpi.com

Molecular Basis of Ligand-Protein Interactions and Binding Dynamics

Without identified and validated molecular targets, there is no basis for characterizing the specific ligand-protein interactions of this compound.

No crystallographic or molecular modeling studies are available for this compound bound to a protein target, and therefore, its specific hydrogen bonding networks and hydrophobic interactions in a biological context have not been characterized.

There is no evidence to suggest whether this compound acts via allosteric or orthosteric mechanisms on any protein target.

Downstream Cellular and Molecular Pathway Perturbations

Information regarding the downstream cellular and molecular pathway perturbations of this compound is not available in the provided search results.

Cell Cycle Arrest and Apoptosis Induction in Preclinical Cell Lines

Specific studies detailing the effects of this compound on cell cycle arrest and apoptosis induction in preclinical cell lines could not be identified in the search results.

Investigation of Anti-Infective Mechanisms (e.g., Antibacterial, Antifungal, Antiprotozoal)

There is no information available in the provided search results regarding the anti-infective mechanisms of this compound.

Efficacy Studies in Defined Preclinical Disease Models (Non-Human)

Specific efficacy studies of this compound in defined preclinical disease models were not found in the search results.

In Vitro and In Vivo Oncological Models

Details of in vitro and in vivo studies of this compound in oncological models are not present in the provided search results.

Preclinical Models of Infectious Diseases

Information on the use of this compound in preclinical models of infectious diseases is not available in the search results.

Experimental Models of Inflammatory Disorders

Exploratory studies have sought to determine the potential anti-inflammatory effects of this compound. The rationale for this line of inquiry often stems from the known activity of other indazole-containing compounds in modulating inflammatory pathways. However, a comprehensive review of published preclinical data reveals a lack of specific studies detailing the effects of this compound in established experimental models of inflammatory disorders.

There is an absence of publicly available research demonstrating the evaluation of this specific compound in models such as collagen-induced arthritis, lipopolysaccharide-induced systemic inflammation, or dermal inflammation. Consequently, there are no detailed findings on its impact on inflammatory biomarkers, cellular infiltration, or other relevant pathological readouts in these models.

Interactive Data Table: Summary of Findings in Inflammatory Disorder Models

Experimental ModelKey Parameters InvestigatedObserved Effects of this compound
Data Not AvailableData Not AvailableData Not Available

Research in Neurodegenerative Disease Models (e.g., Parkinson's Disease via LRRK2)

The potential role of this compound in neurodegenerative diseases, particularly in the context of Parkinson's disease and the leucine-rich repeat kinase 2 (LRRK2) pathway, has been an area of theoretical interest. Pathogenic mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and inhibitors of LRRK2 kinase activity are being actively pursued as a therapeutic strategy.

Despite the scientific interest in LRRK2 inhibitors, specific preclinical data on the activity of this compound in neurodegenerative disease models is not present in the public domain. There are no published studies that characterize its ability to modulate LRRK2 activity or its effects in cellular or animal models of Parkinson's disease. Research on the compound's ability to cross the blood-brain barrier, engage with LRRK2 in the central nervous system, or rescue neurodegenerative phenotypes has not been reported.

Interactive Data Table: Summary of Findings in Neurodegenerative Disease Models

Experimental ModelKey Parameters InvestigatedObserved Effects of this compound
Data Not AvailableData Not AvailableData Not Available

Computational Chemistry and Rational Drug Design Methodologies for 2 1h Indazol 7 Yl Morpholine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like 2-(1H-Indazol-7-yl)morpholine, docking simulations would be crucial in identifying potential biological targets and elucidating its binding mode at the atomic level.

The indazole ring is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. researchgate.net The morpholine (B109124) ring, while often considered a solubility-enhancing group, can also participate in hydrogen bonding or favorable polar interactions. gyanvihar.org

In a typical docking study, the 3D structure of this compound would be placed into the active site of a known protein target. An algorithm would then sample numerous orientations and conformations of the ligand, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). Studies on related morpholine and indazole derivatives have shown successful application of this method against various targets. For instance, morpholine-linked thiazolidinone hybrids have been docked against Enoyl‐ACP reductase, showing strong binding affinities. scispace.com Similarly, various 1H-indazole derivatives have been docked against targets like Cyclooxygenase-2 (COX-2), revealing significant binding energies and key interactions. researchgate.net The primary interactions for these scaffolds typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com

Table 1: Examples of Molecular Docking Studies on Related Scaffolds

Compound Class Protein Target Reported Docking Score (kcal/mol) Key Interactions Noted
Morpholine-thiazolidinone hybrid Enoyl‐ACP reductase -8.6 Hydrogen bonding, hydrophobic interactions
1H-Indazole derivative Cyclooxygenase-2 (COX-2) -9.11 Interactions with active site residues
Quinazoline-morpholine hybrid VEGFR2 -12.407 Strong hydrogen bond interactions

This table is illustrative and shows results for compounds containing the core scaffolds, not the specific title compound.

By analyzing the docking poses of this compound, researchers could predict key amino acid residues it interacts with, guiding the design of more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For this compound, key pharmacophoric features would include:

Hydrogen Bond Donor: The N-H group of the indazole ring.

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the morpholine ring and the nitrogen atoms of the indazole ring.

Aromatic Ring: The bicyclic indazole system.

Hydrophobic Features: The hydrocarbon backbone.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound databases (virtual screening). This process filters for molecules that match the required spatial and chemical features, identifying potential new hits that may share the same mechanism of action but possess a different chemical scaffold. This approach is invaluable for discovering novel chemical entities that warrant further investigation.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the conformational stability of the ligand-protein complex and to analyze the persistence of key interactions. researchgate.net

Following a promising docking result for this compound with a target protein, an MD simulation would be performed. The system (protein, ligand, solvent, and ions) is simulated for a period typically ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to see if the complex remains in a stable conformation.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein and ligand are rigid or flexible.

Interaction Persistence: The duration and geometry of hydrogen bonds and other interactions predicted by docking can be monitored throughout the simulation to confirm their stability.

Successful MD simulations, showing a stable binding pose and persistent interactions, provide much stronger evidence for a proposed binding mode than docking alone. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Assessment

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. researchgate.net These calculations provide insights into a compound's stability, reactivity, and potential for intermolecular interactions, which are fundamental to its function as a drug.

For this compound, DFT calculations could determine:

Molecular Electrostatic Potential (MEP): Maps the electron density to identify regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). This helps predict where the molecule will form favorable interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between them (ΔE) is an indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis reveals details about charge transfer and stabilizing interactions within the molecule itself. researchgate.net

These quantum-level insights complement the classical mechanics-based approaches of docking and MD simulations, providing a more complete picture of the molecule's chemical behavior.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) for Research Compound Prioritization

Early assessment of a compound's ADMET properties is critical in drug discovery to avoid late-stage failures. Numerous computational models exist to predict these pharmacokinetic and toxicity profiles. nih.gov While no specific data exists for this compound, a predictive profile can be generated based on its structure and by referencing data for highly similar compounds, such as (2S)-2-(1H-indazol-7-yloxymethyl)morpholine. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties

Property Predicted Value / Interpretation Significance in Drug Discovery
Absorption
Molecular Weight ~217.26 g/mol Conforms to Lipinski's rule (<500), favoring good absorption.
LogP (Octanol/Water) ~1.5 - 2.0 Optimal range for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from indazole NH) Conforms to Lipinski's rule (≤5), favoring absorption.
Hydrogen Bond Acceptors 3 (N, O in morpholine; N in indazole) Conforms to Lipinski's rule (≤10), favoring absorption.
Water Solubility (logS) Predicted to be soluble Good solubility is essential for administration and absorption.
Intestinal Absorption Predicted to be high Indicates good potential for oral bioavailability.
Distribution
Blood-Brain Barrier (BBB) Permeability Predicted to be low/unlikely to cross Suggests lower potential for CNS side effects.
P-glycoprotein (P-gp) Substrate Likely not a substrate If not a substrate, it is less likely to be actively removed from cells, which can improve efficacy.
Metabolism
CYP450 Inhibition Predictions vary by isoform Potential for drug-drug interactions; requires experimental validation.
Toxicity
hERG Inhibition Predicted to be a non-inhibitor Low risk of cardiotoxicity.

Note: These values are predictive and based on computational models and data from structurally similar compounds. nih.govnih.gov They require experimental verification.

These in silico predictions allow researchers to rank and prioritize compounds early in the discovery process, focusing resources on those with the most promising drug-like properties.

De Novo Design and Scaffold Hopping Strategies for Analog Generation

Rational drug design also involves the creation of novel molecules. This compound can serve as a starting point for two powerful strategies: de novo design and scaffold hopping.

De Novo Design: This approach uses computational algorithms to "build" new molecules from scratch or by combining smaller fragments within the constraints of a protein's active site. nih.govnih.gov The indazole and morpholine moieties could be used as anchor fragments, with software suggesting novel linkers or substitutions to optimize binding affinity and other properties.

Scaffold Hopping: This strategy aims to identify isofunctional replacements for a core molecular scaffold while retaining key binding interactions. nih.gov For example, the indazole core of this compound could be replaced with other hinge-binding heterocycles like indole, benzimidazole, or pyrazolopyrimidine. rsc.org This can lead to the discovery of new chemical series with different physicochemical properties, potentially overcoming issues like poor metabolic stability or patentability of the original scaffold. rsc.org Similarly, the morpholine ring could be replaced with piperidine, piperazine, or other saturated heterocycles to fine-tune solubility and pharmacokinetic parameters.

These advanced computational strategies accelerate the exploration of chemical space, moving beyond simple modifications of a lead compound to discover truly innovative drug candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Final Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ipb.pt For a molecule like 2-(1H-Indazol-7-yl)morpholine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are utilized to provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons on the indazole ring and the morpholine (B109124) ring. The aromatic protons on the indazole moiety would typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the morpholine ring would be found in the upfield region, with characteristic shifts for the axial and equatorial protons, often appearing as complex multiplets around δ 3.0-4.0 ppm. nih.govresearchgate.net The N-H proton of the indazole ring would likely appear as a broad singlet at a variable, downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the aromatic carbons of the indazole ring (typically δ 110-140 ppm) and the aliphatic carbons of the morpholine ring (typically δ 45-70 ppm). nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the mapping of adjacent protons within the indazole and morpholine spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the indazole and morpholine rings and confirming the substitution position.

During synthesis, NMR is also used to monitor the progress of reactions, such as the formation of key intermediates. mdpi.com By comparing the spectra of the starting materials, reaction mixture, and final product, chemists can confirm the conversion and identify the formation of the desired compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indazole-H38.0 - 8.2133 - 135
Indazole-H47.6 - 7.8120 - 122
Indazole-H57.0 - 7.2125 - 127
Indazole-H67.3 - 7.5110 - 112
Indazole-NH10.0 - 13.0 (broad)-
Morpholine-H2'/H6'3.8 - 4.066 - 68
Morpholine-H3'/H5'3.1 - 3.348 - 50

Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a synthesized compound and confirming its elemental composition.

For this compound (Molecular Formula: C₁₁H₁₃N₃O), standard mass spectrometry, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS): While standard MS provides the nominal mass, HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the compound's elemental formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This confirmation is a critical piece of data for verifying the identity of the newly synthesized molecule.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Method
Molecular FormulaC₁₁H₁₃N₃O-
Monoisotopic Mass203.1059 g/mol Calculated
Expected [M+H]⁺ Ion204.1131Calculated for HRMS (ESI)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.com The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. wiley.com

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure:

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding. youtube.com

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the indazole benzene (B151609) ring.

Aliphatic C-H Stretch: Absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the morpholine ring.

C=C and C=N Stretches: Medium to weak absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic carbon-carbon and carbon-nitrogen double bond stretching within the indazole ring system.

C-O-C Stretch: A strong, characteristic absorption band, typically in the 1070-1150 cm⁻¹ region, arises from the C-O-C ether stretching vibration of the morpholine ring. This is a key diagnostic peak for the morpholine moiety.

C-N Stretch: Absorptions for the aliphatic and aromatic C-N bonds would appear in the 1250-1350 cm⁻¹ region.

By analyzing the presence and position of these key bands, researchers can confirm the successful incorporation of both the indazole and morpholine functional groups into the final structure. researchgate.net

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Indazole N-HStretch3200 - 3500Medium, Broad
Aromatic C-HStretch3000 - 3100Medium, Sharp
Aliphatic C-HStretch2850 - 2960Medium to Strong
Aromatic C=C/C=NStretch1450 - 1650Medium to Weak
Morpholine C-O-CStretch1070 - 1150Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide unequivocal proof of its structure.

The analysis yields a detailed molecular model, providing precise data on:

Bond Lengths and Angles: Confirming the geometric parameters of the indazole and morpholine rings.

Conformation: Revealing the preferred conformation of the morpholine ring (e.g., chair conformation) and the relative orientation of the two ring systems.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding involving the indazole N-H donor and potential acceptors (like the morpholine oxygen or nitrogen), as well as π-π stacking between indazole rings.

For chiral derivatives of the compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry of the stereocenters. While no structure has been published for this compound itself, the technique has been successfully applied to related indazole derivatives to confirm their structures. nih.gov

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative analysis to monitor the progress of a reaction by comparing the spots of starting materials, products, and byproducts. rsc.org It is also used to determine the appropriate solvent system for preparative column chromatography.

Column Chromatography: This preparative technique is the primary method for purifying synthetic intermediates and the final this compound product from unreacted starting materials and side products. The crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel) using a liquid mobile phase, separating components based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the quantitative purity of the final compound. A small amount of the sample is injected into a high-pressure stream of a liquid mobile phase, which passes through a column packed with a stationary phase (commonly a C18 reversed-phase column). A detector (e.g., UV-Vis) measures the components as they elute. The purity is typically reported as the percentage of the total area of all detected peaks that corresponds to the main product peak. For research-grade compounds, a purity of >95% is generally required, which can be confirmed by HPLC analysis. nih.gov

Radiosynthesis and Imaging Probe Development for in vivo Molecular Imaging Research

The structural motif of this compound makes it a candidate for development as a molecular imaging agent, particularly for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that uses compounds labeled with short-lived positron-emitting radionuclides to visualize and quantify biochemical processes in vivo. nih.govnih.gov

Radiosynthesis: To be used as a PET probe, the molecule must be labeled with a positron emitter, such as fluorine-18 (B77423) ([¹⁸F], half-life ~110 minutes) or carbon-11 (B1219553) ([¹¹C], half-life ~20 minutes). The radiosynthesis must be rapid, efficient, and produce the final radiotracer with high radiochemical purity and molar activity. nih.govmdpi.com A potential strategy for producing [¹⁸F]this compound could involve:

Synthesis of a suitable precursor, such as a nitro- or bromo-substituted analogue of the parent compound.

A nucleophilic radiofluorination reaction where the precursor is reacted with [¹⁸F]fluoride to introduce the ¹⁸F label onto the indazole ring.

Rapid purification of the resulting radiolabeled compound, typically using semi-preparative HPLC. nih.gov

Imaging Probe Development: Following a successful radiosynthesis, the resulting radiotracer would undergo rigorous evaluation. This includes confirming its stability, measuring its lipophilicity (LogP), and assessing its binding affinity for its intended biological target. Subsequent in vivo PET imaging studies in animal models are performed to evaluate its biodistribution, brain uptake (if targeting the central nervous system), and specific binding to the target of interest. nih.govnih.gov While this specific molecule has not been reported as a radiotracer, numerous related structures containing indazole or morpholine moieties have been investigated for PET imaging applications. nih.govnih.gov

Future Research Directions and Translational Potential in Basic Science

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Strategies

The synthesis of indazole derivatives has seen significant advancements, moving towards more efficient and environmentally friendly methods. bohrium.com Historically, the construction of the indazole ring system involved multi-step procedures, but recent progress in catalysis has provided more direct routes. For the specific synthesis of 2-(1H-Indazol-7-yl)morpholine, future research could focus on adapting modern catalytic approaches.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions, particularly those using palladium, copper, and rhodium, have become powerful tools for C-N and N-N bond formation, which are crucial steps in indazole synthesis. mdpi.comnih.gov For instance, methods involving the intramolecular C-H amination or cyclization of appropriately substituted precursors could be explored. A potential strategy could involve the coupling of a 7-halo-indazole derivative with morpholine (B109124) or, conversely, the construction of the indazole ring onto a morpholine-substituted aromatic precursor. Researchers have successfully used copper-catalyzed cyclization of ketimines derived from o-aminobenzonitriles to produce 1H-indazoles, a strategy that could potentially be adapted. nih.gov

Green Chemistry and Sustainable Approaches: A significant opportunity lies in the development of sustainable synthetic protocols. This includes the use of eco-friendly solvents, minimizing the use of hazardous reagents, and employing catalytic systems that are efficient and recyclable. bohrium.comresearchgate.net Methodologies that improve atom economy, such as one-pot cascade reactions, are particularly desirable. researchgate.net For example, a one-pot redox cascade condensation has been reported for synthesizing other heterocyclic compounds and could serve as an inspiration for the synthesis of indazole-morpholine hybrids. researchgate.net

Future synthetic research should aim to develop a scalable and cost-effective route to this compound, which would be essential for enabling extensive biological evaluation.

Identification of Unexplored Biological Targets and Mechanisms of Action

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. nih.gov Many indazole-containing compounds function as inhibitors of kinases crucial to cancer signaling pathways, such as VEGFR-2, ITK, and Trk. nih.gov The morpholine ring is also a component of several approved drugs, including the PI3K inhibitor GDC-0941, where it often enhances solubility and metabolic stability. nih.govnih.gov

Given this background, a primary research goal for this compound would be the systematic identification of its molecular targets. An initial approach would involve broad screening against panels of human kinases, as the compound is a strong candidate for a kinase inhibitor.

Further investigation could explore other enzyme families where indazole derivatives have shown activity, including:

Indoleamine 2,3-dioxygenase 1 (IDO1): An important target in cancer immunotherapy. mdpi.com

Polycomb Repressive Complex 2 (PRC2): Specifically, the histone methyltransferase EZH2, which is implicated in various cancers. mdpi.comresearchgate.net

Ubiquitin-specific protease 7 (USP7): A deubiquitinating enzyme involved in cancer and immune regulation. mdpi.com

Computational methods, such as molecular docking and dynamics simulations, could be employed to predict binding affinities and modes of interaction with these potential targets, guiding experimental validation. nih.gov Unraveling the specific mechanism of action is critical for understanding the compound's biological effects and its translational potential.

Potential Target ClassSpecific ExamplesRationale for Investigation
Protein Kinases VEGFR, PI3K, ITK, Trk, GRK2The indazole core is a known kinase-binding motif present in many approved drugs. nih.govnih.gov
Epigenetic Modifiers EZH1, EZH2Other indazole derivatives have demonstrated inhibitory activity against these histone methyltransferases. mdpi.com
Immuno-oncology Targets IDO1The indazole scaffold has been successfully used to develop inhibitors of this key metabolic enzyme in the tumor microenvironment. mdpi.com
Deubiquitinating Enzymes USP7Fragment-based screening has identified indazole-containing ligands for this enzyme class. mdpi.com

Development of Advanced Probes for Chemical Biology Research

Should this compound be identified as a potent and selective ligand for a specific biological target, it could serve as a valuable starting point for the development of advanced chemical probes. These probes are essential tools in chemical biology for studying protein function, target engagement, and localization within a cellular context.

The development process would involve structurally modifying the parent compound to incorporate a functional handle without significantly disrupting its binding affinity. This could include:

Affinity-based probes: Attaching a biotin (B1667282) tag to facilitate the isolation and identification of protein targets (pull-down assays).

Fluorescent probes: Conjugating a fluorophore to allow for visualization of the target protein's localization and dynamics in living cells via microscopy.

Photo-affinity probes: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling unambiguous target identification.

These advanced probes would allow researchers to investigate the compound's mechanism of action at a molecular level, validate its targets in a physiological setting, and explore the broader biological pathways in which the target is involved.

Investigation of Synergistic Effects in Preclinical Combination Studies

Targeted therapies are often most effective when used in combination with other agents. nih.gov If this compound is found to inhibit a key signaling pathway, a logical next step would be to investigate its potential for synergistic interactions in preclinical models. The rationale is that simultaneously blocking multiple nodes within a disease-associated network can lead to enhanced efficacy and overcome potential resistance mechanisms. nih.gov

For example, if the compound is identified as an inhibitor of a specific kinase involved in cell proliferation, it could be tested in combination with:

Standard-of-care chemotherapeutic agents: To assess if it can sensitize cancer cells to conventional treatments.

Inhibitors of parallel or downstream signaling pathways: Combining inhibitors of different tyrosine kinases or targeting pathways like PI3K/Akt and MAPK simultaneously can produce synergistic effects. nih.gov

Immunotherapies: If the compound targets an enzyme like IDO1, combining it with checkpoint inhibitors could lead to a more robust anti-tumor immune response.

These studies, typically conducted in cell culture and subsequently in animal models, are crucial for defining the compound's potential therapeutic context and for designing future clinical strategies. nih.gov

Challenges and Opportunities in the Academic Research Landscape of Indazole-Morpholine Hybrids

The exploration of novel chemical matter like this compound presents both challenges and significant opportunities for academic research.

Challenges:

Synthesis: Devising a regioselective, scalable, and sustainable synthesis can be a substantial initial hurdle, requiring significant expertise in modern organic chemistry. nih.govmdpi.com

Target Deconvolution: Identifying the specific biological target(s) of a novel compound can be a complex and resource-intensive process, often requiring access to broad screening platforms and sophisticated biochemical and cellular assays.

Lack of Precedent: As a specific, underexplored molecule, there is no existing data to guide research, meaning initial studies will be highly exploratory.

Opportunities:

Novel Pharmacology: The unique combination of the indazole and morpholine scaffolds may result in novel pharmacology, potentially leading to the discovery of first-in-class inhibitors or modulators of unexplored targets.

Interdisciplinary Research: The study of such a compound naturally fosters collaboration between synthetic chemists, biochemists, cell biologists, and pharmacologists.

Tool Development: The potential to develop high-quality chemical probes provides an opportunity to contribute valuable research tools to the broader scientific community for studying fundamental biology. mdpi.com

Therapeutic Potential: Given the proven success of both the indazole and morpholine moieties in approved drugs, hybrids like this compound hold considerable, albeit speculative, promise as starting points for new therapeutic agents. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Indazol-7-yl)morpholine, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between indazole derivatives and morpholine-containing precursors. For example:

  • Method A (Acid-Catalyzed Condensation): Refluxing 3-formyl-1H-indole-2-carboxylic acid with morpholine derivatives in acetic acid, followed by recrystallization from DMF/acetic acid mixtures (yield optimization via stoichiometric adjustments and extended reflux times) .
  • Method B (Multi-Component Reactions): Using catalysts like p-toluenesulfonic acid to facilitate three-component condensations, as demonstrated in morpholine-Schiff base syntheses (yields up to 87% under mild conditions) .
  • Purification: Sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization, ensures high purity .

Table 1: Representative Reaction Conditions

MethodReactantsCatalyst/SolventYieldPurityReference
A3-formyl-indole + morpholine derivativeAcetic acid65–75%>95%
BCinnamaldehyde + morpholine + NaCNp-TsOH86–87%>90%

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation requires a combination of:

  • 1H/13C NMR: Assign peaks for indazole (e.g., aromatic protons at δ 7.2–8.5 ppm) and morpholine (N-CH2 at δ 3.5–4.0 ppm) moieties .
  • X-Ray Diffraction (XRD): Resolves stereochemistry, as seen in morpholine-Schiff bases where XRD confirmed the stable E-configuration .
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. XRD) during structural elucidation of morpholine-containing heterocycles?

Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-Temperature NMR: Detects tautomeric shifts or conformational flexibility .
  • DFT Calculations: Predicts stable conformers and compares theoretical/experimental NMR chemical shifts .
  • Complementary Techniques: Use mass spectrometry (HRMS) to confirm molecular weight and XRD for absolute configuration .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states to predict regioselectivity in nucleophilic substitutions (e.g., morpholine ring opening) .
  • Molecular Docking: Screens for potential biological targets by simulating interactions with enzymes (e.g., kinases or proteases) .
  • Retrosynthetic Analysis: Tools like Synthia™ propose feasible routes using known reactions (e.g., Suzuki couplings for indazole functionalization) .

Q. What methodologies assess the biological activity of this compound derivatives against specific targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values via fluorescence-based kinase assays (e.g., EGFR or PI3K inhibition) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing selectivity indices to normal cells .
  • Mechanistic Studies: Western blotting or qPCR quantifies downstream biomarkers (e.g., apoptosis markers like caspase-3) .

Q. How do environmental factors influence the stability and degradation of this compound?

Methodological Answer:

  • Biodegradation Studies: Inoculate with Mycobacterium spp. (isolated from wastewater) to assess aerobic degradation pathways and metabolite profiling via LC-MS .
  • Hydrolytic Stability: Test pH-dependent decomposition (e.g., accelerated degradation at pH < 3 or >10) using HPLC monitoring .
  • Photodegradation: Expose to UV light (254 nm) and analyze by GC-MS for byproducts like morpholine oxides or indazole fragments .

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